molecular formula C20H20ClN3O4 B11115924 N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide

N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide

Cat. No.: B11115924
M. Wt: 401.8 g/mol
InChI Key: NBMHZWSYYXJVJK-SFQUDFHCSA-N
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Description

N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide is an organic compound with a complex structure that includes a tert-butylcarbamoyl group, a chloro-phenyl group, and a nitro-benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-phenylacetic acid with tert-butyl isocyanate to form an intermediate, which is then reacted with 4-nitrobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide is unique due to the presence of both the chloro-phenyl and nitro-benzamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

N-[(E)-3-(tert-butylamino)-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C20H20ClN3O4/c1-20(2,3)23-19(26)17(12-14-6-4-5-7-16(14)21)22-18(25)13-8-10-15(11-9-13)24(27)28/h4-12H,1-3H3,(H,22,25)(H,23,26)/b17-12+

InChI Key

NBMHZWSYYXJVJK-SFQUDFHCSA-N

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C\C1=CC=CC=C1Cl)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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